2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Overview
Description
2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, an isopropyl group, and a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Sulfonamide Formation: Sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.
Scientific Research Applications
2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- 2-(3-Fluorophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Uniqueness
The presence of the bromophenyl group in 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its chloro- and fluoro- analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)-4,4-dimethyl-N-propan-2-yl-2,3-dihydro-1H-quinoline-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-13(2)23-26(24,25)16-8-9-18-17(11-16)20(3,4)12-19(22-18)14-6-5-7-15(21)10-14/h5-11,13,19,22-23H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWPFJOTYHESL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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